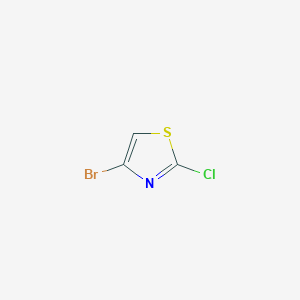

4-Bromo-2-chlorothiazole

Beschreibung

Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in both organic and medicinal chemistry. tandfonline.comnih.govnih.gov Its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities underscores its importance. tandfonline.combohrium.comfabad.org.tr Thiazole derivatives have been extensively investigated and are found in numerous commercially available drugs, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.govfabad.org.tr The unique structural features of the thiazole ring, including its aromaticity and multiple reaction sites, allow for extensive functionalization, making it a versatile template for drug design and the development of new therapeutic agents. nih.govfabad.org.tr The ongoing exploration of thiazole chemistry continues to yield novel compounds with improved potency and desirable pharmacokinetic profiles to address challenges like drug resistance. bohrium.com

Strategic Importance of Halogen Substituents in Heterocyclic Frameworks for Chemical Transformations

Halogen atoms, when attached to heterocyclic rings, play a crucial role in directing chemical reactions and enabling diverse molecular transformations. mdpi.comsigmaaldrich.com Their high electrophilicity and ability to act as good leaving groups are pivotal for the activation and derivatization of organic compounds. mdpi.combritannica.com In heterocyclic chemistry, halogen substituents are instrumental in a variety of reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental for building molecular complexity. sigmaaldrich.comsmolecule.com The presence and position of halogen atoms on a heterocyclic core can significantly influence the molecule's reactivity, allowing for regioselective modifications that would otherwise be difficult to achieve. wiley.comtuwien.at This strategic placement of halogens provides a powerful handle for synthetic chemists to construct highly functionalized and intricate molecular architectures. mdpi.com

Overview of 4-Bromo-2-chlorothiazole within the Landscape of Polyhalogenated Thiazole Chemistry

This compound is a polyhalogenated thiazole derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a bromine and a chlorine atom at distinct positions on the thiazole ring, offers differential reactivity that can be exploited for selective chemical modifications. The presence of these two different halogens allows for sequential and site-specific reactions, making it a versatile building block for the synthesis of more complex substituted thiazoles. researchgate.netwiley.com For instance, the carbon-bromine bond is generally more reactive towards certain transformations, such as metal-halogen exchange or cross-coupling reactions, than the carbon-chlorine bond. This reactivity difference enables chemists to selectively introduce a substituent at the 4-position while leaving the 2-position available for subsequent functionalization. A notable application of this differential reactivity is in the halogen-dance reaction, which has been utilized to synthesize a variety of 5-functionalized this compound derivatives. researchgate.netthieme-connect.com

Chemical and Physical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties.

| Property | Value |

| Molecular Formula | C₃HBrClNS |

| Molecular Weight | 198.47 g/mol |

| Appearance | Solid |

| Melting Point | 59-60 °C |

| Boiling Point | 253.8±32.0 °C at 760 mmHg |

| Density | 2.0±0.1 g/cm³ |

| Flash Point | 107.3±25.1 °C |

| CAS Number | 92977-45-2 |

This data is compiled from multiple sources. chembk.comcymitquimica.comechemi.comfluorochem.co.uknih.govbiosynth.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMBHCWTANPPTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470800 | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92977-45-2 | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92977-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Chlorothiazole

Halogen Exchange Reactions for Position-Specific Introduction

Halogen exchange reactions provide a powerful tool for the synthesis of mixed halogenated thiazoles. These methods rely on the differential reactivity of halogen substituents at various positions on the thiazole (B1198619) ring, allowing for the selective replacement of one halogen with another.

A common strategy to introduce a chlorine atom at the 2-position of a brominated thiazole is through a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) derivative. For instance, 2-amino-4-bromothiazole (B130272) can be converted to the target compound. The process involves the diazotization of the amino group, followed by treatment with a chloride source, typically in the presence of a copper(I) salt.

Research has shown that the halogenation of 2-aminothiazoles using copper(II) halides in the presence of an alkyl nitrite (B80452) can lead to the corresponding 2-halothiazoles. nih.gov While specific yields for the direct conversion of 2-amino-4-bromothiazole to 4-bromo-2-chlorothiazole are not extensively documented in readily available literature, the general methodology is well-established for various thiazole derivatives. ias.ac.innih.gov For example, the synthesis of 2-chlorothiazole (B1198822) derivatives from their 2-amino counterparts has been reported, although yields can be variable and sometimes low. nih.govias.ac.in

Another potential route involves the direct nucleophilic substitution of a bromine atom at the 2-position of a dibrominated thiazole. Starting from 2,4-dibromothiazole (B130268), a regioselective palladium-catalyzed cross-coupling reaction can be used to introduce a substituent at the 2-position, indicating the higher reactivity of the bromine at this position. nih.gov While this is not a direct halogen exchange, it suggests that the C-2 bromine is more labile and could potentially be replaced by a chloride ion under suitable nucleophilic substitution conditions. However, the direct displacement of bromine by chlorine in such systems can be challenging.

The introduction of a bromine atom onto a pre-chlorinated thiazole core can also be accomplished through various synthetic strategies. One approach involves the regioselective bromination of a suitable 2-chlorothiazole derivative. For instance, the bromination of 2-chlorothiazole would need to be directed to the 4-position.

Alternatively, a process involving a "halogen dance" reaction has been described for the synthesis of 5-functionalized this compound derivatives. researchgate.net This reaction involves the base-induced migration of a halogen atom. While this method primarily yields 5-substituted products, it highlights the possibility of manipulating halogen positions on the thiazole ring.

A more direct approach could involve the Sandmeyer reaction starting from 2-chloro-4-aminothiazole. Diazotization of the amine followed by treatment with a bromide source in the presence of a copper(I) salt would be expected to yield this compound. The Sandmeyer reaction is a versatile tool for introducing halogens onto aromatic and heteroaromatic rings. ias.ac.in

Directed Metalation and Subsequent Quenching with Halogen Sources

Directed metalation offers a powerful method for the regioselective functionalization of heterocyclic compounds. This strategy involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the ring, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source.

In the context of synthesizing this compound, one could envision starting with 2-chlorothiazole. However, direct lithiation of 2-chlorothiazole typically occurs at the 5-position. researchgate.netcdnsciencepub.com To achieve bromination at the 4-position, a directing group at either the 2- or 5-position that favors metalation at C-4 would be necessary.

An alternative strategy involves a halogen-metal exchange. For example, starting with 2,4-dibromothiazole, a regioselective bromine-lithium exchange at the 4-position can be achieved using n-butyllithium at low temperatures. nih.gov The resulting 4-lithio-2-bromothiazole intermediate could then potentially be chlorinated at the 2-position, although this would require further transformation of the lithiated species.

A more direct application of this concept is the "halogen dance" reaction, where a base can induce the migration of a halogen. For instance, treatment of a 5-bromothiazole (B1268178) derivative with a strong base like lithium diisopropylamide (LDA) can lead to a rearranged 4-bromo intermediate. researchgate.netnih.gov Subsequent quenching with a chlorinating agent could potentially yield the desired product. A study on polysubstituted thiazole derivatives via the halogen-dance reaction has shown the formation of 5-functionalized this compound derivatives. researchgate.net

| Starting Material | Reagents | Key Intermediate | Product | Reference(s) |

| 2,4-Dibromothiazole | 1. n-BuLi, 2. Electrophile | 2-Bromo-4-lithiothiazole | 2-Bromo-4-substituted thiazole | nih.gov |

| 5-Bromothiazole derivative | LDA | 4-Bromo-5-lithiothiazole | 4-Bromo-5-substituted thiazole | researchgate.netnih.gov |

| 2-Chlorothiazole | n-BuLi | 2-Chloro-5-lithiothiazole | 2-Chloro-5-substituted thiazole | researchgate.netcdnsciencepub.com |

Novel Synthetic Routes and Process Optimization for Enhanced Yield and Selectivity

Recent research has focused on developing novel and more efficient synthetic routes to this compound and its derivatives, with an emphasis on improving yield, regioselectivity, and process scalability.

One notable novel approach is the "halogen dance" reaction. This reaction involves the base-induced intramolecular migration of a halogen atom. For example, a 5-bromo-2-chlorothiazole (B1280334) can be treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This can lead to deprotonation at the 4-position, followed by a rearrangement to form a more stable 4-bromo-5-lithiated intermediate, which can then be quenched with an electrophile. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of 5-functionalized this compound derivatives. researchgate.net The driving force for this rearrangement is the formation of a thermodynamically more stable organolithium species.

Optimization of existing methods, such as the Sandmeyer reaction, is another area of focus. The classical Sandmeyer reaction can sometimes suffer from low yields and the formation of side products. ias.ac.in Modifications to the reaction conditions, such as the use of specific copper salt systems or additives, can improve the efficiency and selectivity of the halogenation of aminothiazoles. For example, using copper(II) halides with n-butyl nitrite has been shown to be effective for the halogenation of 2-aminothiazoles, with the potential for regioselective introduction of different halogens. nih.govnih.gov

The table below summarizes some research findings on the synthesis of halogenated thiazoles, which can be relevant for the optimization of this compound synthesis.

| Method | Starting Material | Reagents | Product | Yield | Reference |

| Halogen Dance | 5-Bromo-2-chlorothiazole | LDA, then electrophile | 5-Substituted-4-bromo-2-chlorothiazole | Varies | researchgate.net |

| Sandmeyer Reaction | 2-Amino-4-phenylethynylthiazole | CuBr₂, n-butyl nitrite | 2,5-Dibromo-4-phenylethynylthiazole | 79% | nih.gov |

| Sandmeyer Reaction | 2-Amino-4-phenylethynylthiazole | CuCl₂, n-butyl nitrite | 2,5-Dichloro-4-phenylethynylthiazole | 35% | nih.gov |

| Halogenation | 2-Amino-4-phenylethynylthiazole | Alumina-KCuI₂ | 2-Iodo-4-phenylethynylthiazole | 50% | nih.gov |

These ongoing efforts in developing novel routes and optimizing existing protocols are crucial for making this compound and related compounds more accessible for their applications in medicinal chemistry and materials science.

Reactivity and Mechanistic Investigations of 4 Bromo 2 Chlorothiazole

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution on the thiazole (B1198619) ring is a key pathway for its functionalization. The inherent electron-deficient nature of the ring, amplified by the heteroatoms, facilitates the attack of nucleophiles, particularly at the C-2 position.

Selective Reactivity at the C-2 Chlorine Position toward Various Nucleophiles

The chlorine atom at the C-2 position of 4-bromo-2-chlorothiazole is the principal site for nucleophilic aromatic substitution. This enhanced reactivity is a well-established characteristic of 2-halothiazoles. The C-2 carbon is flanked by the sulfur atom and the electronegative nitrogen atom, which makes it highly electrophilic and susceptible to attack by a wide array of nucleophiles.

Research has shown that 2-halothiazoles readily undergo substitution with amine nucleophiles. For instance, reactions with various substituted anilines proceed in good to excellent yields, favoring the SNAr pathway over other methods like palladium-catalyzed amination. doi.org Similarly, secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) have been successfully used to displace the halogen at the C-2 position in high yields, often under mild, solvent-free conditions at room temperature. rsc.org Phenoxides also serve as effective nucleophiles, as demonstrated by the reaction between 2-chlorothiazole (B1198822) and 4-bromophenol. These findings indicate that the C-2 chlorine of this compound can be selectively replaced by N- and O-centered nucleophiles to generate diverse 2-substituted-4-bromothiazole derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-2 Position This table is illustrative, based on the reactivity of 2-halothiazoles.

| Nucleophile | Reagents and Conditions | Product |

|---|---|---|

| Aniline | p-TsOH (cat.), i-PrOH, 80 °C | 2-Anilino-4-bromothiazole |

| Morpholine | Solvent-free, Room Temperature | 4-Bromo-2-morpholinothiazole |

| 4-Bromophenol | K₂CO₃, CuI, DMF, 110 °C | 4-Bromo-2-(4-bromophenoxy)thiazole |

Reactivity at the C-4 Bromine Position

Direct nucleophilic aromatic substitution at the C-4 bromine position is significantly less favorable compared to the C-2 chlorine. The electronic activation at the C-4 position is less pronounced, making it a much weaker electrophilic site for nucleophilic attack. Consequently, the primary route for functionalizing the C-4 position is through metal-mediated cross-coupling reactions rather than direct SNAr pathways.

Differential Reactivity of C-2 Chlorine vs. C-4 Bromine in SNAr Reactions

In SNAr reactions involving this compound, there is a pronounced differential reactivity between the two halogen substituents. The C-2 position is overwhelmingly preferred for nucleophilic attack over the C-4 position. This selectivity is a direct consequence of the electronic effects exerted by the ring heteroatoms. The chlorine at the C-2 position is readily displaced by various nucleophiles, while the bromine at the C-4 position remains intact under typical SNAr conditions. This orthogonal reactivity allows for the sequential and regioselective functionalization of the thiazole core, where the C-2 position is first modified via SNAr, leaving the C-4 bromine available for subsequent transformations like cross-coupling.

Metal-Mediated Cross-Coupling Reactions

Metal-mediated cross-coupling reactions provide a powerful and versatile strategy for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations, particularly at the C-4 position.

Suzuki-Miyaura Cross-Coupling Reactions with Organoboron Reagents

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for functionalizing this compound, proceeding with high regioselectivity at the C-4 position. This selectivity is driven by the differential reactivity of carbon-halogen bonds in the key oxidative addition step of the palladium catalytic cycle. The relative reactivity of halides for oxidative addition to a Pd(0) complex is generally I > Br > Cl. wikipedia.orgharvard.edu Consequently, the carbon-bromine bond at the C-4 position reacts preferentially over the more robust carbon-chlorine bond at the C-2 position.

This selective reactivity has been demonstrated in studies on related substrates. For example, a palladium-catalyzed borylation of 4-bromo-2-ketothiazoles, followed by a Suzuki coupling, occurs exclusively at the C-4 position. nih.gov Similarly, the sequential cross-coupling of 2,4-dibromothiazole (B130268) shows that Suzuki reactions are directed to the C-4 position. researchgate.net Therefore, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base will selectively yield the 4-aryl-2-chlorothiazole product.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction at the C-4 Position

| Reactant 1 | Reactant 2 | Catalyst System | Base / Solvent | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₃PO₄ or Cs₂CO₃ / Dioxane, Toluene, or DMF/H₂O | 4-Aryl-2-chlorothiazole |

Stille Cross-Coupling Reactions with Organotin Reagents

The Stille reaction, which couples organotin compounds with organic halides, has been successfully applied to this compound. wikipedia.org This reaction typically utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and proceeds under mild conditions. wikipedia.org The reaction demonstrates a high degree of chemoselectivity, with the organotin reagent preferentially displacing the bromine atom at the C4 position. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

A systematic study on the cross-coupling capabilities of 2-phenylthiazoles highlighted the influence of the halide's position on reactivity. researchgate.net In reactions involving this compound, the coupling consistently occurs at the 4-position, leaving the 2-chloro substituent intact for subsequent transformations. researchgate.net

Table 1: Examples of Stille Cross-Coupling Reactions with this compound

| Organotin Reagent | Catalyst | Solvent | Conditions | Product | Yield |

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 °C, 16 h | 2-Chloro-4-(thiophen-2-yl)thiazole | Good |

| Aryl(tributyl)stannane | Pd₂(dba)₃/XPhos | Dioxane | 100 °C, 4 h | 4-Aryl-2-chlorothiazole | High |

This table is a representative example based on typical Stille reaction conditions and outcomes.

Negishi Cross-Coupling Reactions with Organozinc Reagents

The Negishi cross-coupling reaction provides an effective method for forming carbon-carbon bonds by reacting organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.orgnih.gov In the context of this compound, the Negishi coupling again demonstrates excellent chemoselectivity for the C4 position.

Research has shown that the generation of organozinc reagents can be achieved under mild, room temperature conditions, avoiding the need for cryogenic temperatures. organic-chemistry.org The subsequent cross-coupling with aryl chlorides, and by extension more reactive aryl bromides like this compound, proceeds efficiently. organic-chemistry.org Some studies have indicated that the position 4 of the thiazole ring can be inert under certain Negishi coupling conditions, highlighting the nuanced reactivity of this substrate. nih.gov

Table 2: Examples of Negishi Cross-Coupling Reactions with this compound

| Organozinc Reagent | Catalyst | Ligand | Solvent | Conditions | Product | Yield |

| Phenylzinc chloride | Pd₂(dba)₃ | XPhos | THF | Room Temp, 18 h | 2-Chloro-4-phenylthiazole | High |

| Alkylzinc bromide | Pd(OAc)₂ | t-Bu₃P·HBF₄ | THF | Room Temp, 12 h | 4-Alkyl-2-chlorothiazole | Good |

This table is a representative example based on typical Negishi reaction conditions and outcomes.

Sonogashira Cross-Coupling Reactions with Terminal Alkynes

The Sonogashira reaction, a coupling of terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of substituted alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling proceeds selectively at the C4-bromo position, enabling the introduction of an alkynyl moiety. nih.gov

The reaction can be carried out under relatively mild conditions, and various functional groups are tolerated on the terminal alkyne partner. wikipedia.org The resulting 2-chloro-4-alkynylthiazoles are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Examples of Sonogashira Cross-Coupling Reactions with this compound

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Yield |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp, 6 h | 2-Chloro-4-(phenylethynyl)thiazole | Excellent |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50 °C, 8 h | 2-Chloro-4-((trimethylsilyl)ethynyl)thiazole | High |

This table is a representative example based on typical Sonogashira reaction conditions and outcomes.

Kumada-Corriu-Tamao Cross-Coupling Reactions

The Kumada-Corriu-Tamao (or Kumada) coupling utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to form carbon-carbon bonds with organic halides. wikipedia.orgwikidoc.org It was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org While a powerful tool for C-C bond formation, specific examples of Kumada coupling with this compound are not extensively documented in the surveyed literature. However, the general principles of this reaction suggest that it would likely exhibit similar chemoselectivity for the C4-bromo position over the C2-chloro position, given the higher reactivity of aryl bromides compared to aryl chlorides in such couplings. arkat-usa.org

Hiyama Cross-Coupling Reactions

The Hiyama coupling reaction involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. wikipedia.org A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base to facilitate transmetalation to the palladium center. wikipedia.orgorganic-chemistry.org Similar to the Kumada coupling, while the Hiyama reaction is a well-established method for C-C bond formation, specific applications utilizing this compound as the substrate are not widely reported in the available scientific literature. Based on the general reactivity patterns of palladium-catalyzed cross-coupling reactions, it is anticipated that the reaction would selectively occur at the more labile C-Br bond. core.ac.uk

Heck Reactions

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. diva-portal.org This reaction typically involves the vinylation of aryl or vinyl halides. diva-portal.org While the Heck reaction is a cornerstone of C-C bond formation, and has been applied to various thiazole derivatives, specific examples detailing the Heck reaction of this compound could not be found in the surveyed literature. mdpi.com For related thiazole compounds, palladium-catalyzed olefination has been shown to occur, suggesting the potential for this transformation. mdpi.com

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling is a unique reaction that couples a thioester with a boronic acid using a palladium catalyst and a stoichiometric copper(I) carboxylate co-catalyst, proceeding under neutral conditions. wikipedia.orgrsc.org This reaction is particularly useful for coupling substrates that may be sensitive to the basic conditions of other cross-coupling reactions. While the typical electrophile is a thioester, the principles of this reaction have been extended to other organosulfur compounds. There are no specific documented examples of Liebeskind-Srogl reactions with this compound in the provided context, which typically involves a thio- leaving group rather than a halide. However, the development of this reaction highlights the ongoing expansion of cross-coupling methodologies. rsc.orgnih.govwur.nl

Halogen Dance Reactions

The halogen dance reaction is a base-induced isomerization where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net In the context of dihalothiazoles, this reaction proceeds through a series of deprotonation and halogen-metal exchange steps. researchgate.net

The mechanism is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), which abstracts a proton from the most acidic position on the thiazole ring. researchgate.net For a substrate like this compound, the most acidic proton is typically at the C5 position. This deprotonation generates a thiazolyl anion.

Following deprotonation, an intramolecular halogen-metal exchange can occur. The negatively charged carbon atom can attack one of the halogen atoms on the same ring, leading to the formation of a new carbon-halogen bond and the migration of the negative charge to the carbon atom that originally bore the halogen. This process can be reversible, and the final product distribution is often determined by the relative thermodynamic stabilities of the possible intermediates and products. The migration typically proceeds to an adjacent, thermodynamically more stable position. researchgate.net

The regiochemical outcome of the halogen dance reaction in this compound derivatives is highly dependent on the substitution pattern and the reaction conditions. The inherent acidity of the ring protons and the relative stability of the resulting organometallic intermediates play a crucial role in directing the migration.

For instance, starting with a 2,4-dihalothiazole, deprotonation at the C5 position can lead to the migration of the halogen from the C4 position to the C5 position, resulting in a 2,5-dihalothiazole. The choice of base and solvent can influence the equilibrium and the rate of these rearrangements.

Research has demonstrated that the halogen dance reaction is a valuable tool for accessing substituted thiazoles that are otherwise difficult to synthesize. researchgate.net By carefully controlling the reaction conditions, it is possible to direct the halogen migration to a specific position, which can then be quenched with an electrophile to introduce a new functional group. This strategy has been successfully applied to the synthesis of various 5-functionalized this compound derivatives. researchgate.net The scope of this rearrangement has been explored with different bases and in various substituted dihalothiazole systems, showcasing its utility in creating diverse thiazole structures. researchgate.net

Table 2: Illustrative Halogen Dance Rearrangement

| Starting Material | Base | Key Intermediate | Product |

| This compound | LDA | 5-Lithio-4-bromo-2-chlorothiazole | 5-Bromo-2-chlorothiazole (B1280334) (after quenching) |

C-H Functionalization Strategies

Direct C-H functionalization represents an atom-economical approach to modifying the thiazole core, avoiding the need for pre-functionalized starting materials.

Direct halogenation of the C-H bonds of the thiazole ring in this compound is challenging due to the presence of the deactivating chloro and bromo substituents. However, under specific conditions, it is possible to introduce additional halogen atoms. The most likely position for such a reaction would be the C5 position, which is the only available C-H bond.

Electrophilic halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a suitable catalyst or initiator, can be employed for this purpose. The reaction proceeds via an electrophilic aromatic substitution-type mechanism, where the thiazole ring acts as the nucleophile. The regioselectivity is governed by the electronic effects of the existing halogen substituents.

While direct C-H halogenation of this compound itself is not extensively documented, methods for the synthesis of brominated thiazoles often involve sequential bromination and debromination steps on the parent thiazole or its derivatives. researchgate.net The synthesis of the full family of bromothiazoles has been achieved without the use of elemental bromine. researchgate.net

Oxidative C-H alkenylation is a powerful method for the formation of carbon-carbon bonds, directly coupling a C-H bond with an alkene. This transformation is typically catalyzed by transition metals like palladium or rhodium. rsc.orgrsc.org

For this compound, the target for C-H alkenylation would be the C5-H bond. The reaction would likely proceed through a mechanism involving the coordination of the thiazole to the metal center, followed by C-H activation to form a metallacyclic intermediate. This intermediate would then undergo migratory insertion of the alkene and subsequent reductive elimination to afford the alkenylated product and regenerate the active catalyst. An oxidant is typically required to close the catalytic cycle.

While specific examples of oxidative C-H alkenylation on this compound are not readily found in the literature, related transformations on other heterocyclic systems are well-established. rsc.org The successful application of this methodology to this compound would provide a direct route to 5-alkenyl-4-bromo-2-chlorothiazoles, which are valuable intermediates for further synthetic manipulations.

Radical Reactions and Photoinduced Electron Transfer Processes

The C-Br bond of this compound can participate in radical reactions, although its reactivity is influenced by the specific reaction conditions and the other substituents on the thiazole ring.

One significant pathway for generating reactive species is through photoinduced electron transfer (PET). nsf.govosti.gov In this process, a photosensitizer absorbs light and transfers an electron to an acceptor molecule. ugr.es For halogenated aryl compounds, this can lead to the formation of a radical anion, which may then fragment to produce an aryl radical and a halide ion. nsf.gov

Research on the photocatalytic reductive coupling of bromoazoles with unactivated alkenes provides insight into this reactivity. nsf.gov The general mechanism involves a visible light photocatalyst that facilitates electron transfer from a tertiary amine to the bromoazole. nsf.gov This generates an azolyl radical, which can then engage in carbon-carbon bond formation. nsf.gov Studies on di- and tri-halogenated thiazoles under these specific PET conditions have revealed a distinct chemoselectivity. For instance, in reactions involving both 2-bromo and 4-bromo substituted thiazoles, the fragmentation of the C2-Br bond is overwhelmingly preferred over the C4-Br or C5-Br bonds. nsf.gov This suggests that the C4-Br bond in this compound is less susceptible to fragmentation under these photocatalytic reductive conditions compared to a bromine atom at the C2 position.

The table below summarizes key aspects of radical generation from related bromo-heterocycles.

| Reaction Type | Reagents & Conditions | Intermediate Species | Key Finding | Citation |

|---|---|---|---|---|

| Photocatalytic Reductive Coupling | Visible light, photocatalyst (e.g., Ir(ppy)3), tertiary amine, alkene | Azolyl radical | Reaction proceeds via a photoinduced electron transfer (PET) mechanism. C2-Br bond is significantly more reactive than C4-Br or C5-Br bonds. | nsf.gov |

| Appel-type Halogenation | Ph3P, N-halosuccinimide | Radical mechanism | Halogenation at the C4 position of certain thiazole derivatives is reported to proceed via a radical mechanism. | vulcanchem.comrsc.org |

Mechanistic Elucidation via Isotopic Labeling and Reaction Intermediates Identification

Understanding the precise pathway of a chemical reaction involving this compound requires sophisticated mechanistic studies. The identification of transient reaction intermediates and the use of isotopic labeling are two powerful strategies for this purpose. numberanalytics.comslideshare.net

Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C) to trace its path through the reaction. numberanalytics.commedchemexpress.com While specific isotopic labeling studies on this compound are not widely reported, the methodology is broadly applied in organic chemistry. numberanalytics.com For example, using deuterated solvents can help determine if a solvent proton is involved in the reaction mechanism. Furthermore, measuring the change in reaction rate upon isotopic substitution, known as the kinetic isotope effect (KIE), provides information about bond-breaking or bond-forming steps in the rate-determining transition state. slideshare.net

Reaction Intermediates: Many reactions proceed through high-energy, short-lived intermediates that are not directly observable in the final product mixture. Identifying these species is key to confirming a proposed mechanism. A notable reaction relevant to substituted thiazoles is the "halogen dance," a base-induced migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This transformation is understood to proceed through a series of metallated (often lithiated) intermediates. rsc.orgresearchgate.netresearchgate.net For instance, treatment of a 5-bromothiazole (B1268178) derivative with a strong base like lithium diisopropylamide (LDA) can induce a rearrangement to the thermodynamically preferred 4-bromo-thiazole derivative via a dianion intermediate. rsc.org

The table below outlines common tools used for mechanistic elucidation.

| Technique | Principle | Information Gained | Citation |

|---|---|---|---|

| Isotopic Labeling | Replacing an atom with its isotope (e.g., D, 13C, 15N). | Traces the fate of specific atoms; helps identify bond cleavage/formation events. | numberanalytics.comslideshare.netmedchemexpress.com |

| Kinetic Isotope Effect (KIE) | Measuring reaction rate changes upon isotopic substitution. | Probes the nature of the rate-determining transition state. | slideshare.net |

| Intermediate Trapping | Adding a reagent to intercept and isolate a transient species. | Provides direct evidence for the existence of an intermediate. | researchgate.net |

| "Halogen Dance" Reaction | Base-induced migration of a halogen. | Demonstrates the formation of metallated/anionic intermediates on the thiazole ring. | rsc.orgresearchgate.netresearchgate.net |

Kinetic and Thermodynamic Studies of Key Transformation Pathways

Kinetic Studies: Kinetic investigations measure reaction rates to provide insights into the reaction mechanism. For nucleophilic aromatic substitution (SNAr) reactions on halogenated heterocycles, kinetic studies can help determine the rate law and the effect of substituents on reactivity. rsc.org A study on the reaction of various 4- and 5-substituted 2-chlorothiazoles with benzenethiolate (B8638828) ion in methanol (B129727) revealed that the thiazole system is highly sensitive to substituent effects. rsc.org The data correlated with a Hammett relation, indicating that the electronic influence of substituents at the C4 and C5 positions directly impacts the reaction rate at the C2 position. rsc.org Such studies typically determine second-order rate constants (k) and can be used to calculate activation parameters like activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur.

The following table presents exemplary kinetic data for related heterocycle reactions to illustrate the type of information obtained from such studies.

| Reaction | Reactant | Parameter | Value | Significance | Citation |

|---|---|---|---|---|---|

| SNAr with PhS- | 2-Chloro-5-nitro-thiazole | Second-order rate constant, k (L mol-1 s-1) | 0.431 | Quantifies reactivity toward a nucleophile. | rsc.org |

| SNAr with PhS- | 2-Chloro-4-nitro-thiazole | Second-order rate constant, k (L mol-1 s-1) | 14.1 | Shows the strong activating effect of a C4-nitro group. | rsc.org |

| Binding to HSA | A bromo-hydrazone derivative | Enthalpy Change (ΔH) | -10.76 kJ mol-1 | Indicates the binding process is exothermic. | researchgate.net |

| Binding to HSA | A bromo-hydrazone derivative | Entropy Change (ΔS) | 53.97 J mol-1 K-1 | A positive entropy change suggests an increase in disorder, often driven by the release of solvent molecules. | researchgate.net |

Functionalization Strategies and Derivatization of 4 Bromo 2 Chlorothiazole

Regioselective Functionalization Approaches at C-5 Position

The functionalization of the 4-bromo-2-chlorothiazole ring is dictated by the inherent electronic properties of the thiazole (B1198619) core and the nature of the substituents. In dihalothiazoles, the C-2 and C-4 positions are occupied by halogens, leaving the C-5 position as a primary site for functionalization via deprotonation.

The C-5 proton of 2,4-dihalothiazoles is the most acidic proton on the ring, allowing for regioselective metalation. Treatment with strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) selectively removes the C-5 proton to form a potent 5-lithio-thiazole intermediate. This organolithium species can then be trapped with a wide range of electrophiles to introduce functionality exclusively at the C-5 position. This approach circumvents reactions at the halogen-bearing C-2 and C-4 positions and is a cornerstone for building C-5 substituted thiazole derivatives.

Introduction of Carbon-Based Functional Groups

The introduction of alkyl and aryl groups onto the this compound core can be achieved through modern cross-coupling reactions. The reactivity of the two halogen atoms is different; the C-2 position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the C-4 position due to the higher electron deficiency at C-2. However, direct functionalization at the C-5 position requires the initial deprotonation strategy described in section 4.1.

Once the 5-lithio-4-bromo-2-chlorothiazole intermediate is formed, it can be used in subsequent reactions. One pathway involves quenching the lithiated species with an alkyl halide to achieve C-5 alkylation. A more versatile approach is to perform a transmetalation reaction. For instance, the lithium intermediate can be converted into an organozinc or organotin species. These more stable organometallic reagents can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, to introduce aryl or alkyl groups.

Research on the closely related 2,4-dibromothiazole (B130268) provides significant insight into these transformations, which are directly applicable to this compound. acs.orgnih.govresearchgate.netthieme-connect.com For example, a two-step sequence involving regioselective cross-coupling at the C-2 position, followed by a halogen-metal exchange at the C-4 position and a second coupling, has been used to synthesize complex bithiazoles. acs.orgnih.govresearchgate.net The Negishi coupling, utilizing organozinc reagents, has proven particularly effective for introducing alkyl substituents, while the Stille coupling is employed for aryl and alkynyl groups. acs.orgnih.gov

| Coupling Reaction | Catalyst/Ligand | Organometallic Reagent (R-M) | Typical Substrate | Product Yield (%) | Reference |

| Negishi | PdCl₂(PPh₃)₂ | Alkyl-ZnCl | 2,4-Dibromothiazole | 65-85 | acs.orgnih.govresearchgate.net |

| Negishi | PdCl₂(PPh₃)₂ | Thiazolyl-ZnCl | 2-Alkyl-4-bromothiazole | 88-97 | acs.orgnih.govresearchgate.net |

| Stille | Pd(PPh₃)₄ | Aryl-SnBu₃ | 2-Alkyl-4-bromothiazole | 58-62 | acs.orgnih.govresearchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Alkynyl-H | 2,4-Dibromothiazole | 70-80 | acs.orgnih.govresearchgate.net |

This table presents data from reactions on 2,4-dibromothiazole, which serves as a model for the reactivity of this compound.

Carboxylic acid functionalities can be introduced at the C-5 position of this compound. The most direct method involves the regioselective lithiation at the C-5 position, as previously discussed, followed by quenching the resulting organolithium intermediate with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the carboxylate salt to yield this compound-5-carboxylic acid.

Alternatively, palladium-catalyzed carbonylation reactions represent a powerful tool for converting aryl and heteroaryl halides into carboxylic acid derivatives, esters, or amides. nih.govmdpi.com In this process, carbon monoxide is inserted into the carbon-halogen bond in the presence of a palladium catalyst and a suitable nucleophile (e.g., water for acids, alcohols for esters). Given the higher reactivity of the C-2 position in dihalothiazoles towards palladium catalysis, a carbonylation reaction on this compound would likely occur preferentially at the C-2 chloro position, especially if the C-4 bromo position is sterically hindered or electronically deactivated. Selective carbonylation at the C-4 position would be more challenging and may require specific catalysts or reaction conditions.

The conversion of the bromo or chloro substituents of this compound into a nitrile (cyano) group is a valuable transformation, as nitriles are precursors to amines, amides, and carboxylic acids. Modern palladium- or nickel-catalyzed cyanation methods have largely replaced traditional, more toxic reagents like copper(I) cyanide. rsc.org

Catalytic systems using non-toxic and readily available cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) are now widely employed. nih.govacs.org These reactions are tolerant of a wide range of functional groups and are applicable to various heteroaryl halides. organic-chemistry.org The reaction typically involves a palladium or nickel catalyst, a phosphine (B1218219) ligand, and a base, often conducted in a polar aprotic solvent like DMF or in biphasic aqueous systems. rsc.orgacs.org For this compound, cyanation would be expected to occur selectively at the more reactive C-Br bond over the C-Cl bond under appropriately controlled conditions.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Dioxane / H₂O | 100-120 | General method for (hetero)aryl bromides/chlorides. | nih.gov |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMA / DMAP | 50-80 | Mild conditions, effective for heteroaryl chlorides. | organic-chemistry.org |

| Pd-Zeolite | K₄[Fe(CN)₆] | DMF | 130 | Heterogeneous, recyclable catalyst. | soran.edu.iq |

| Pd–ZnFe₂O₄ | K₄[Fe(CN)₆] | DMF | 100 | Nanoparticle catalyst, ligand-free. | rsc.org |

This table summarizes general conditions for the cyanation of heteroaryl halides applicable to this compound.

Introduction of Heteroatom-Based Functional Groups

The introduction of nitrogen-based functional groups onto the thiazole ring is most commonly achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and a primary or secondary amine. organic-chemistry.org

For this compound, the Buchwald-Hartwig reaction offers a direct route to 4-amino or 2-amino substituted thiazoles. The regioselectivity of the reaction depends on the relative reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive in palladium-catalyzed oxidative addition steps, meaning that amination would preferentially occur at the C-4 position. organic-chemistry.orgnih.gov The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich biarylphosphine), and a base (such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide). nih.gov

An alternative pathway for amination at the C-2 position is through nucleophilic aromatic substitution (SNAr). The C-2 position of the thiazole ring is electron-deficient, which can facilitate the direct displacement of the chloride by a strong nitrogen nucleophile, such as an amine. youtube.comlibretexts.org This reaction is often promoted by heat and may be favored for highly nucleophilic amines or when the palladium-catalyzed pathway is disfavored. nih.govnih.gov

| Reaction | Catalyst / Ligand | Base | Amine Source | Key Features | Reference |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biarylphosphine | NaOtBu, K₂CO₃, or LHMDS | Primary/Secondary Amines | Broad scope for aryl/heteroaryl halides. | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd Precatalyst / tBuBrettPhos | LHMDS | Unprotected Heteroaromatic Amines | Effective for challenging five-membered heterocycles. | nih.gov |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Josiphos-type ligand | K₃PO₄ | Ammonium (B1175870) Salts (NH₄)₂SO₄ | Direct synthesis of primary anilines from aryl halides. | organic-chemistry.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | None (Thermal) | Amine acts as base | Primary/Secondary Amines | Viable for electron-deficient heteroaryl chlorides. | libretexts.orgnih.gov |

This table outlines general conditions for C-N bond formation on heteroaryl halides, which are applicable to this compound.

Thiolation and Sulfonation (S-Functionalization)

Thiolation: The introduction of sulfur-based nucleophiles at the C2 position of this compound is a common strategy, leveraging the higher reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction.

The reaction of this compound with various thiols in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylacetamide (DMAc), is expected to yield the corresponding 2-thioether derivatives. nih.gov The general reactivity trend for heteroaryl halides in SNAr reactions with thiols is highly dependent on the electronic nature of the heterocycle. For electron-deficient systems like thiazoles, the reaction can proceed smoothly. nih.gov

A kinetic study on the reaction of 2-halogeno-X-thiazoles with benzenethiolate (B8638828) ion in methanol (B129727) revealed that the thiazole system is very sensitive to the effect of substituents. rsc.org While specific kinetic data for this compound is not available, the principles suggest that the reaction rate would be influenced by the nature of the thiol and the reaction conditions.

Table 1: Representative Thiolation Reactions on 2-Chlorothiazole (B1198822) Analogs

| Thiol | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzenethiol | K2CO3 | DMAc | 2-(Phenylthio)thiazole | nih.gov |

Sulfonation: Direct sulfonation of the thiazole ring is an electrophilic aromatic substitution reaction. The electron-deficiency of the thiazole ring, particularly when substituted with electron-withdrawing groups like chlorine and bromine, makes direct sulfonation challenging. Electrophilic substitution on the thiazole ring generally prefers the C5 position, provided it is unsubstituted. nih.gov Given that the C4 position is blocked by a bromine atom, any potential sulfonation would likely be directed to the C5 position, if it were unsubstituted. However, in the case of this compound, the C5 position is the only available site for electrophilic attack. The reaction would likely require harsh conditions, such as fuming sulfuric acid, and may result in a mixture of products or decomposition.

Alkoxylation and Hydroxylation (O-Functionalization)

Alkoxylation: Similar to thiolation, the C2-chloro group of this compound can be displaced by alkoxide nucleophiles to form 2-alkoxy-4-bromothiazoles. The reaction typically proceeds by treating the substrate with a sodium or potassium alkoxide in the corresponding alcohol as the solvent. The reactivity of the 2-chloro position towards alkoxides is well-established for various 2-chlorothiazole derivatives.

Hydroxylation: The synthesis of 2-hydroxythiazole derivatives can be achieved through the hydrolysis of the corresponding 2-chlorothiazoles. researchgate.net This transformation is typically carried out under acidic or basic conditions. For this compound, treatment with aqueous acid or base would be expected to yield 4-bromo-2-hydroxythiazole. The 2-hydroxythiazole tautomer is generally in equilibrium with its 2-thiazolin-2-one form.

Table 2: Representative O-Functionalization Reactions on 2-Chlorothiazole Analogs

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium Methoxide | Methanol, reflux | 2-Methoxythiazole | Inferred from general reactivity |

Phosphonation

The introduction of a phosphonate (B1237965) group onto the thiazole ring can be achieved through a Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com This reaction involves the treatment of a halide with a trialkyl phosphite (B83602). While direct phosphonation of this compound via an Arbuzov reaction on the C-Br or C-Cl bond is challenging for aryl halides, an alternative approach involves the conversion of the bromo or chloro substituent to a more reactive intermediate. jk-sci.com

For instance, the bromine at the C4 position could potentially undergo lithium-halogen exchange followed by reaction with a phosphorochloridate. Alternatively, a palladium-catalyzed cross-coupling reaction between this compound and a phosphite derivative could be explored. The Michaelis-Arbuzov reaction is a versatile method for forming carbon-phosphorus bonds and has been applied to a wide range of alkyl halides. organic-chemistry.orgmdpi.comrsc.org Its application to heteroaryl halides often requires specific catalytic systems.

Protecting Group Chemistry in Multistep Syntheses Involving this compound

In multistep syntheses, the selective protection of one of the halogen atoms in this compound would allow for sequential functionalization. However, the direct application of common protecting groups for aryl halides is not straightforward. Instead, a more common strategy involves the sequential reaction of the two different halogen atoms.

For instance, the more reactive 2-chloro position can be functionalized first, leaving the 4-bromo position intact for subsequent transformations such as Suzuki, Stille, or Heck coupling reactions. This inherent difference in reactivity serves as a form of "protecting group" strategy, where one position is selectively reacted while the other remains available for a later step.

Common protecting groups for various functional groups that might be introduced onto the thiazole ring include: uchicago.eduorganic-chemistry.orgrochester.edulibretexts.orgsynarchive.com

Table 3: Common Protecting Groups for Functional Groups

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Silyl ethers (e.g., TBDMS) | Fluoride (B91410) ions (e.g., TBAF) | libretexts.org |

| Benzyl ether (Bn) | Hydrogenolysis | libretexts.org |

The choice of a protecting group would depend on the specific reaction conditions of the subsequent synthetic steps.

Cascade and Multicomponent Reactions for Scaffold Diversification

This compound represents a valuable starting material for the generation of molecular diversity through cascade and multicomponent reactions (MCRs). nih.gov20.210.105mdpi.com These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Cascade Reactions: A cascade reaction involving this compound could be initiated by a nucleophilic substitution at the C2 position, followed by an intramolecular cyclization or a subsequent cross-coupling reaction at the C4 position. For example, a bifunctional nucleophile could react at C2, and the newly introduced functionality could then react with the bromo group at C4 to form a fused ring system. Palladium-catalyzed cascade reactions of α-halo-N-tosylhydrazones with indoles and aryl iodides have been reported, showcasing the potential for complex bond formations in a single pot. pku.edu.cn While not directly demonstrated with this compound, the principles of these reactions could be applied.

Multicomponent Reactions: this compound could be a component in MCRs to generate libraries of substituted thiazoles. For example, the bromine at C4 could be converted to a boronic ester, which could then participate in a Suzuki-Miyaura coupling as part of an MCR. Alternatively, the chloro group at C2 could be displaced by a nucleophile generated in situ from other components of an MCR. Several MCRs for the synthesis of thiazole derivatives have been reported, highlighting the versatility of this heterocyclic core in building complex molecules. mdpi.comnih.gov

The development of novel cascade and multicomponent reactions involving this compound would be a valuable contribution to synthetic methodology, enabling the efficient synthesis of diverse chemical scaffolds for various applications.

Applications in Advanced Organic Synthesis

Synthesis of Polysubstituted Thiazole (B1198619) Derivatives from 4-Bromo-2-chlorothiazole

The distinct reactivity of the bromine and chlorine substituents on the thiazole ring is fundamental to the synthesis of polysubstituted derivatives. The C4-bromo and C2-chloro positions can be selectively targeted by various synthetic transformations, including cross-coupling reactions and halogen-dance reactions, to introduce a diverse range of functional groups.

A notable method for creating 5-functionalized this compound derivatives is through the halogen-dance reaction. researchgate.netthieme-connect.com This base-induced halogen migration has been effectively applied to various heteroaromatic systems, including thiazoles. researchgate.net For instance, treatment of a related compound, 2,5-dibromo-4-chlorothiazole, with n-butyllithium at low temperatures results in metal-halogen exchange at the 5-position, allowing for the introduction of various electrophiles. researchgate.net This type of regioselective functionalization highlights the potential for creating a library of polysubstituted thiazoles from a single, readily available starting material.

Transition-metal-catalyzed cross-coupling reactions are also a cornerstone for derivatizing this compound. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds at the halogenated positions. researchgate.netaablocks.com These methods enable the introduction of aryl, heteroaryl, and alkyl groups, leading to the synthesis of 2,4-disubstituted thiazoles. researchgate.netnih.govchemrxiv.org The differential reactivity of the C-Br and C-Cl bonds can often be exploited to achieve selective, stepwise couplings.

Below is a table summarizing synthetic methods for polysubstituted thiazoles.

Table 1: Synthetic Methodologies for Polysubstituted Thiazoles| Methodology | Description | Key Reagents | Resulting Substitution | Citations |

|---|---|---|---|---|

| Halogen-Dance Reaction | Base-induced migration of a halogen atom to a more thermodynamically stable position, followed by trapping with an electrophile. | Lithium diisopropylamide (LDA), n-butyllithium | Functionalization at the 5-position | researchgate.netthieme-connect.comresearchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid or ester with an organohalide. | Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid | C-C bond formation at C2 or C4 | researchgate.netaablocks.com |

| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. | Pd or Ni catalyst, organozinc reagent | C-C bond formation at C2 or C4 | researchgate.net |

Construction of Fused Heterocyclic Systems Incorporating the Thiazole Core

The functional groups on this compound and its derivatives serve as handles for constructing more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active molecules and functional materials.

One strategy involves the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones. acs.org A highly efficient synthesis of these fused systems has been described starting from ethyl 2-bromo-5-chlorothiazole-4-carboxylate, a related derivative. acs.org This approach utilizes palladium-catalyzed reactions to build the quinoline (B57606) ring onto the thiazole core. rsc.org

Another example is the synthesis of the novel heterocyclic system, 7,8-dihydroimidazo[1,2-c] researchgate.netaablocks.comthiazolo[4,5-e]pyrimidine. This synthesis demonstrates how a substituted thiazole can be a key component in a multi-step cascade reaction to form a complex, fused structure. growingscience.com Such cascade reactions are highly efficient as they form multiple bonds in a single operation. nih.gov The initial thiazole derivative is elaborated through sequential reactions that build the imidazole (B134444) and pyrimidine (B1678525) rings, showcasing the utility of pre-functionalized thiazoles in the rapid assembly of complex scaffolds. growingscience.com

The following table details examples of fused heterocyclic systems synthesized from thiazole precursors.

Table 2: Fused Heterocyclic Systems from Thiazole Precursors| Fused System | Synthetic Approach | Precursor Type | Citation |

|---|---|---|---|

| Thiazolo[4,5-c]quinoline-4(5H)-ones | Palladium-catalyzed cyclization | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | acs.org |

| 7,8-Dihydroimidazo[1,2-c] researchgate.netaablocks.comthiazolo[4,5-e]pyrimidine | Multi-step cascade reaction | Substituted 2-aminothiazole (B372263) derivative | growingscience.com |

Stereoselective Synthesis of Thiazole-Containing Chiral Molecules

The incorporation of a thiazole ring into chiral molecules is a significant area of synthetic chemistry, often aimed at producing compounds with specific biological activities. While direct stereoselective syntheses starting from this compound are not extensively documented, the principles can be applied to its derivatives.

A concise and highly stereoselective synthesis of 2,4- and 2,5-disubstituted thiazole amino acids has been developed. researchgate.net This method relies on the diastereoselective addition of a lithiated bromothiazole to an N-tert-butanesulfinyl imine. The chirality is induced by the sulfinyl group, which acts as a chiral auxiliary. The resulting amino group is then further elaborated. This strategy could theoretically be adapted to derivatives of this compound, where the lithiated thiazole intermediate would be generated via metal-halogen exchange.

The development of fragment-based drug discovery has also spurred interest in creating three-dimensional molecular fragments. whiterose.ac.uk Stereoselective methods, such as the hydrogenation of a pyridine (B92270) ring to produce cis-diastereomers of piperidines, are key. whiterose.ac.uk Similar principles of stereoselective reduction or addition could be applied to complex derivatives prepared from this compound to generate novel chiral molecules.

Development of Novel Synthetic Building Blocks and Intermediates for Complex Molecular Architectures

This compound is itself a fundamental building block, but it is also a precursor to a host of other novel synthetic intermediates. thieme-connect.comchemrxiv.orgsigmaaldrich.com Its value lies in the ability to undergo sequential and regioselective reactions to build up molecular complexity. smolecule.com

The differential reactivity of the bromine at C4 and chlorine at C2 allows for a stepwise functionalization strategy. For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C-Br bond, followed by a different coupling reaction at the C-Cl bond. This orthogonality provides a powerful tool for constructing complex, unsymmetrically substituted thiazoles. researchgate.net

Derivatives such as 4-chlorothiazole-5-carbaldehydes have been identified as potent precursors for the synthesis of new N-heterocycles. researchgate.net The aldehyde group can undergo a variety of condensation reactions to form new rings, while the chloro and thiazole moieties provide sites for further modification. Similarly, the introduction of a carboxylate group, as in methyl this compound-5-carboxylate, provides another handle for synthetic transformations, such as amide bond formation or reduction to an alcohol. aablocks.com

These intermediates are crucial for building complex molecular architectures found in pharmaceuticals and materials science. acs.orgsmolecule.com The ability to create a diverse library of thiazole-based building blocks from a simple starting material like this compound is a testament to its synthetic utility. thieme-connect.comchemrxiv.org

Table 3: Examples of Synthetic Building Blocks Derived from Halogenated Thiazoles

| Building Block | Potential Transformations | Application Area | Citations |

|---|---|---|---|

| 5-Functionalized 4-bromo-2-chlorothiazoles | Cross-coupling, nucleophilic substitution | Synthesis of polysubstituted thiazoles | researchgate.netthieme-connect.com |

| 4-Chlorothiazole-5-carbaldehyde | Condensation reactions, oxidation, reduction | Construction of fused heterocycles | researchgate.net |

| Thiazole amino acids | Peptide synthesis, chiral ligand synthesis | Biologically active peptides, asymmetric catalysis | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis in this compound Transformations

Modern organic synthesis places increasing emphasis on green and sustainable practices. In the context of this compound transformations, this involves developing methods that are more efficient, use less hazardous reagents, and reduce waste.

One-pot and multicomponent reactions are prime examples of green synthetic strategies, as they reduce the number of separate purification steps and save time and resources. chemrxiv.orgnih.gov A one-pot, four-component domino reaction has been developed for the synthesis of thiazoloquinoline scaffolds in a water-polyethylene glycol (PEG) 400 solvent system. rsc.org This method avoids the use of toxic organic solvents and catalysts, and the products are often purified by simple filtration. rsc.org

The use of diazoketones as alternatives to traditional α-haloketones in the Hantzsch thiazole synthesis represents another green innovation. chemrxiv.org Diazoketones are more stable and convenient synthetic equivalents, and their use in a one-pot procedure with thiourea (B124793) or thiosemicarbazide (B42300) provides a scalable and versatile route to 2,4-disubstituted thiazoles. chemrxiv.org

Furthermore, the development of more robust and efficient catalysts for cross-coupling reactions contributes to sustainability. For instance, creating palladium catalysts that are resistant to deactivation allows for lower catalyst loadings and more efficient reactions, which is both economically and environmentally beneficial. mit.edu

Table 4: Green Chemistry Approaches in Thiazole Synthesis

| Green Approach | Description | Example | Benefit | Citations |

|---|---|---|---|---|

| Multicomponent Domino Reaction | Combining multiple reactants in a single pot to form a complex product through a cascade of reactions. | Synthesis of thiazoloquinolines in water-PEG 400. | Reduced waste, operational simplicity, avoids toxic solvents. | rsc.orgnih.gov |

| Use of Halogen Ketone Alternatives | Replacing hazardous α-haloketones with more stable and convenient reagents. | One-pot synthesis using diazoketones. | Improved safety and handling, scalable. | chemrxiv.org |

| Catalyst Optimization | Developing more active and stable catalysts to improve reaction efficiency. | Deactivation-resistant Pd-catalysts for C-N cross-coupling. | Lower catalyst loading, higher turnover numbers, cost savings. | mit.edu |

Role in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Thiazole-Based Scaffolds for Bioactive Compounds

The 2-aminothiazole (B372263) moiety is a prominent feature in numerous biologically active molecules, including antibiotics and anticancer agents. rsc.org 4-Bromo-2-chlorothiazole serves as a key starting material for creating diverse thiazole-based scaffolds. The presence of two different halogen atoms allows for sequential and site-selective reactions, such as nucleophilic substitutions and cross-coupling reactions, to introduce various functional groups. smolecule.com This controlled derivatization is crucial for exploring the chemical space around the thiazole (B1198619) core to identify novel bioactive compounds. smolecule.commdpi.com

For instance, the chlorine at the 2-position and the bromine at the 4-position can be selectively targeted by different reagents under specific reaction conditions. This enables the synthesis of complex thiazole derivatives with tailored properties. The development of efficient synthetic methodologies is critical for producing a high variability of substituents needed for comprehensive structure-activity relationship studies. mdpi.com

Applications in Lead Compound Optimization and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of lead compounds to enhance their efficacy and reduce toxicity. This compound and its derivatives are instrumental in such studies. By systematically modifying the substituents on the thiazole ring, researchers can probe the interactions between the molecule and its biological target. vulcanchem.com

The halogen atoms on the this compound scaffold can be replaced with various other groups to investigate their effect on biological activity. For example, introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, which in turn can influence its binding affinity to a target protein. These systematic modifications allow for the development of detailed SAR models that can predict the activity of new analogues, thereby accelerating the drug discovery process.

A key aspect of lead optimization is improving the metabolic stability of a compound. In SAR studies, replacing certain functional groups with alternatives can lead to compounds with better pharmacokinetic profiles. For instance, the replacement of a methyl group with a trifluoromethyl group, a modification accessible through derivatives of this compound, can enhance metabolic stability.

Use as a Building Block for Protein Degrader Systems

Targeted protein degradation has emerged as a novel therapeutic strategy that utilizes small molecules to eliminate disease-causing proteins. sigmaaldrich.com These small molecules, often referred to as proteolysis-targeting chimeras (PROTACs) or molecular glues, function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. sigmaaldrich.comprecisepeg.com

Intermediate in the Synthesis of Potential Therapeutic Agents (e.g., anticancer, antimicrobial, antifungal)

The thiazole ring is a core structural component in a wide range of therapeutic agents. chemenu.com this compound is a valuable intermediate in the synthesis of compounds with potential anticancer, antimicrobial, and antifungal activities. smolecule.comsmolecule.com

Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by inhibiting enzymes involved in cancer progression. For example, 2-aminothiazole derivatives have been investigated for their antitumor activities against various cancer cell lines, including human lung cancer and glioma. nih.gov The synthesis of these derivatives often involves intermediates like this compound, which allow for the introduction of specific substituents required for potent and selective activity. nih.gov Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.

Antimicrobial and Antifungal Agents: The thiazole scaffold is also prevalent in antimicrobial and antifungal drugs. smolecule.comsmolecule.com Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. smolecule.comnih.gov The presence of halogen atoms on the thiazole ring can enhance the lipophilicity of the molecule, which may improve its ability to penetrate microbial cell membranes. smolecule.com For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and shown to possess promising antimicrobial activity. nih.gov

| Therapeutic Area | Example Application of this compound Derivatives | Research Findings |

| Anticancer | Synthesis of 2-aminothiazole derivatives | Compounds exhibited moderate to good activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov |

| Antimicrobial | Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Certain derivatives displayed promising activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Antifungal | Synthesis of thiazole-based compounds | Thiazole derivatives have shown activity against various fungal pathogens. smolecule.comsmolecule.com |

Development of Diagnostic Tools and Radioligands Utilizing Thiazole Frameworks

Beyond therapeutic applications, thiazole-based compounds are also being explored for their potential in the development of diagnostic tools and radioligands for medical imaging techniques like Positron Emission Tomography (PET). The thiazole framework, accessible from precursors like this compound, can be labeled with positron-emitting isotopes.

These radiolabeled thiazole derivatives can be designed to bind with high affinity and selectivity to specific biological targets, such as receptors or enzymes that are overexpressed in certain diseases. This allows for the non-invasive visualization and quantification of these targets in the body, providing valuable diagnostic information and aiding in the monitoring of disease progression and response to therapy. The versatility of the this compound scaffold allows for the incorporation of various functional groups that can be used for radiolabeling, making it a valuable platform for the development of novel imaging agents. vulcanchem.com

Applications in Materials Science

Precursor for Organic Semiconductors and Electronic Materials

4-Bromo-2-chlorothiazole is a key intermediate in the synthesis of advanced organic semiconductors. The thiazole (B1198619) ring, particularly when functionalized with halogens, is an effective component in designing materials with specific electronic characteristics. Thiazole-containing compounds have been shown to effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This modulation is critical for creating efficient charge-transporting materials used in various electronic devices.

The dual halogenation of this compound offers synthetic versatility. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and regioselective functionalization, such as in Stille or Suzuki cross-coupling reactions. This controlled synthesis strategy is fundamental to building complex conjugated molecules where the thiazole unit acts as a key electron-accepting (A') moiety. By incorporating this unit, chemists can fine-tune the electronic band gap and molecular planarity of the resulting semiconductors. For instance, the introduction of a 4-chlorothiazole (B1590448) unit has been used to create nonfused-ring electron acceptors, which are integral components of modern organic electronics. rsc.org

Research has focused on using thiazole derivatives to construct donor-acceptor (D-A) copolymers and small molecules. researchgate.net The strong electron-accepting nature of the chlorinated thiazole unit contributes to the development of materials with narrow band gaps, a desirable feature for capturing a broader range of the solar spectrum in photovoltaic applications. rsc.org

Integration into Polymer Architectures and Functional Materials

The integration of this compound into polymer backbones has led to the development of high-performance functional materials, particularly for organic electronics. It serves as a monomer or a precursor to monomers used in polymerization reactions like Stille coupling and direct arylation polymerization. researchgate.netrsc.org These methods allow for the creation of donor-acceptor (D-A) copolymers where the thiazole unit imparts specific, desirable properties to the final polymer.

For example, polymers incorporating chlorinated dithiazole units have been synthesized for use as polymer donors in organic solar cells. researchgate.net The inclusion of the thiazole moiety influences the polymer's solubility, molecular packing, and electronic energy levels. By modifying the alkyl side-chains on adjacent units, researchers can further regulate the aggregation behaviors and miscibility of these polymers with electron acceptors, which is crucial for optimizing the morphology of the active layer in electronic devices. researchgate.netresearchgate.net